Topological Polar Surface Area (TPSA) Defines Distinct H‑Bond Acceptor Topology Relative to Ethenzamide
N-(Cyanomethyl)-2-ethoxybenzamide exhibits a TPSA of 62.1 Ų, derived from three H‑bond acceptors (amide carbonyl, ethoxy oxygen, nitrile nitrogen) and one H‑bond donor [1]. The parent analgesic 2-ethoxybenzamide (ethenzamide) has a TPSA of only 52.3 Ų and two H‑bond acceptors, because it lacks the N‑cyanomethyl nitrile . The 10 Ų increase is attributable solely to the nitrile acceptor; this additional H‑bonding capacity alters permeability and solubility profiles in permeability–polarity trade‑off relationships (e.g., Ro5 analyses).
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 62.1 Ų (3 H‑bond acceptors, 1 H‑bond donor) |
| Comparator Or Baseline | 2-Ethoxybenzamide (ethenzamide): 52.3 Ų (2 H‑bond acceptors, 2 H‑bond donors) |
| Quantified Difference | +9.8 Ų (18.8% increase) due to nitrile group |
| Conditions | Computed TPSA values (PubChem/XLogP3 methodology) |
Why This Matters
The higher TPSA of N-(cyanomethyl)-2-ethoxybenzamide predicts lower passive membrane permeability compared with ethenzamide, which is relevant when selecting building blocks for CNS‑ vs. peripherally‑targeted compound libraries.
- [1] PubChem. Compound Summary for CID 3418072, N-(cyanomethyl)-2-ethoxybenzamide. https://pubchem.ncbi.nlm.nih.gov/compound/3418072 (accessed 2026-05-01). View Source
